3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide

Catalog No.
S1898878
CAS No.
69632-31-1
M.F
C15H13N3O5
M. Wt
315.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide

CAS Number

69632-31-1

Product Name

3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide

IUPAC Name

3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide

Molecular Formula

C15H13N3O5

Molecular Weight

315.28 g/mol

InChI

InChI=1S/C15H13N3O5/c1-10(11-5-3-2-4-6-11)16-15(19)12-7-13(17(20)21)9-14(8-12)18(22)23/h2-10H,1H3,(H,16,19)/t10-/m0/s1

InChI Key

ABEVDCGKLRIYRW-JTQLQIEISA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

The exact mass of the compound 3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide, commonly known as (S)-Kagan's amide, is a high-performance chiral solvating agent (CSA) and chiral stationary phase (CSP) selector. Commercially procured for analytical laboratories and chromatographic resin manufacturing, this chiral amide leverages a strongly $\pi$-acidic 3,5-dinitrobenzoyl moiety paired with a chiral (1S)-1-phenylethylamine core to facilitate robust non-covalent enantiodiscrimination. Unlike traditional chiral derivatizing agents that require time-consuming covalent bonding steps, this compound enables direct, in situ determination of enantiomeric excess (ee) via $^1$H and $^{19}$F NMR spectroscopy for a broad spectrum of analytes, including sulfoxides, alcohols, and amides. Its crystalline stability and dual hydrogen-bonding/$\pi$-stacking capabilities make it a benchmark procurement choice for scalable chiral resolution workflows and the synthesis of Pirkle-type HPLC columns [1].

Substituting (S)-Kagan's amide with generic chiral amines (such as its un-derivatized precursor, (S)-1-phenylethylamine) or alternative derivatizing agents like Mosher's acid chloride (MTPA-Cl) fundamentally alters analytical workflows and resolution efficacy. The un-derivatized amine lacks the electron-deficient 3,5-dinitro aromatic ring, completely eliminating the $\pi-\pi$ stacking interactions required to form rigid, distinguishable diastereomeric complexes in solution. Meanwhile, substituting with Mosher's acid chloride forces the laboratory into a covalent derivatization paradigm, which introduces kinetic resolution artifacts, requires strictly anhydrous handling due to moisture sensitivity, and risks racemization during the reaction step. Furthermore, substituting with the (R)-enantiomer (CAS 69632-32-2) reverses the stereochemical recognition pattern, which can obscure trace enantiomeric impurities if the minor enantiomer's NMR signal shifts underneath the major enantiomer's peak. Thus, procurement of the exact (S)-enantiomer is critical for reproducible, non-destructive, and predictable chiral assays [1].

Non-Covalent Enantiodiscrimination vs. Covalent Derivatization Workflows

For the determination of enantiomeric excess in chiral sulfoxides and amides, (S)-Kagan's amide functions as a Chiral Solvating Agent (CSA) that forms transient diastereomeric complexes via hydrogen bonding and $\pi-\pi$ interactions. Compared to Mosher's acid chloride (MTPA-Cl), which requires a multi-hour covalent reaction that can induce racemization or kinetic resolution artifacts, (S)-Kagan's amide achieves baseline NMR signal separation ($\Delta\Delta\delta$ up to 0.1–0.3 ppm) instantaneously upon mixing in the NMR tube. This eliminates sample degradation and allows for the non-destructive recovery of the analyte, streamlining high-throughput chiral screening workflows[1].

Evidence DimensionAssay preparation time and analyte recovery
Target Compound Data< 5 minutes (in situ mixing), 100% non-destructive analyte recovery
Comparator Or BaselineMosher's acid chloride (MTPA-Cl) (Requires 1-12 hour covalent reaction, destructive to original analyte)
Quantified DifferenceEliminates derivatization time and preserves 100% of the sample
Conditions1H NMR enantiodiscrimination of chiral amides and sulfoxides in CDCl3

Bypassing covalent derivatization saves significant analytical time and prevents kinetic resolution errors, making it the preferred choice for rapid QA/QC of chiral APIs.

Signal Resolution Enhancement via Pi-Acidity vs. Un-derivatized Precursor

The incorporation of the 3,5-dinitrobenzoyl group transforms the baseline chiral amine into a highly effective CSA. When compared to the un-derivatized precursor (S)-1-phenylethylamine, (S)-Kagan's amide exhibits vastly superior enantiodiscrimination. The strongly electron-withdrawing nitro groups create a $\pi$-acidic face that interacts with $\pi$-basic analytes, locking the transient diastereomeric complex into a rigid conformation. This rigidity translates to a quantifiable chemical shift non-equivalence ($\Delta\Delta\delta$) in $^1$H NMR that is often an order of magnitude higher than any weak interactions provided by the simple amine, enabling the resolution of complex racemic mixtures that otherwise show overlapping signals [1].

Evidence DimensionNMR Chemical Shift Non-Equivalence ($\Delta\Delta\delta$)
Target Compound DataHigh signal splitting ($\Delta\Delta\delta$ > 0.1 ppm) for $\pi$-basic analytes
Comparator Or Baseline(S)-1-phenylethylamine (Negligible splitting, $\Delta\Delta\delta$ < 0.01 ppm)
Quantified Difference>10-fold increase in signal separation magnitude
ConditionsNMR chiral resolution of aromatic alcohols and amides

Procurement of the fully derivatized amide is essential for achieving the spectral resolution required to accurately integrate and quantify trace enantiomeric impurities.

Storage Stability and Handling vs. Acid Chloride Reagents

From a procurement and inventory management perspective, (S)-Kagan's amide offers superior handling characteristics compared to reactive chiral derivatizing agents. While reagents like Mosher's acid chloride (MTPA-Cl) are highly moisture-sensitive, prone to hydrolysis, and require storage under inert gas in a deep freeze, (S)-Kagan's amide is a stable, crystalline solid (melting point 158–161 °C) that does not degrade under standard atmospheric moisture. This robust stability ensures consistent performance across its shelf life and eliminates the need for specialized anhydrous storage infrastructure, reducing overhead costs in analytical laboratories [1].

Evidence DimensionMoisture sensitivity and storage requirement
Target Compound DataStable crystalline solid, room temperature compatible
Comparator Or BaselineMosher's acid chloride (Highly moisture sensitive, requires deep freeze and inert atmosphere)
Quantified DifferenceEliminates the need for anhydrous/cryogenic storage infrastructure
ConditionsStandard laboratory storage and ambient handling

Reduces reagent degradation waste and simplifies supply chain and laboratory storage requirements.

In Situ NMR Determination of Enantiomeric Excess

Leveraging its rapid, non-covalent complexation capabilities, (S)-Kagan's amide is heavily utilized in analytical chemistry for the direct $^1$H and $^{19}$F NMR determination of enantiomeric purity. It is particularly suited for QA/QC environments analyzing chiral sulfoxides, phosphine oxides, and amides, where avoiding the time and artifacts of covalent derivatization is critical[1].

Synthesis of Pirkle-Type Chiral Stationary Phases (CSPs)

The compound serves as a critical chiral selector precursor in the manufacturing of HPLC stationary phases. Its $\pi$-acidic 3,5-dinitrobenzoyl group and rigid hydrogen-bonding amide cleft are immobilized onto silica supports to create columns capable of resolving a wide variety of $\pi$-basic racemic APIs and fine chemicals [2].

Absolute Configuration Assignment in Drug Discovery

In pharmaceutical R&D, analyzing the chemical shift differences ($\Delta\delta$) induced by the transient diastereomeric complexes formed with (S)-Kagan's amide allows chemists to empirically assign the absolute configuration of newly synthesized chiral building blocks without requiring single-crystal X-ray diffraction [3].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,5-Dinitro-N-[(1S)-1-phenylethyl]benzamide

Dates

Last modified: 08-16-2023

Explore Compound Types